Class-Level C1r Serine Protease Inhibitory Potency: 2-Aryl-4H-3,1-benzoxazin-4-one Pharmacophore vs. Reference Inhibitor FUT-175
The 2-aryl-4H-3,1-benzoxazin-4-one pharmacophore class, to which 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one belongs, has been established as a validated C1r serine protease inhibitory scaffold. In a comprehensive structure-activity relationship (SAR) study by Gilmore et al. (1996), multiple 2-aryl-substituted benzoxazin-4-ones demonstrated equipotent to superior inhibitory activity against C1r relative to the reference inhibitor FUT-175 (nafamostat mesylate), with the lead compound 2-(2′-iodophenyl)-3,1-benzoxazin-4-one achieving an IC₅₀ of 1.25 μM [1]. Compounds within this series were found to be more selective than FUT-175 [1]. Comprehensive SAR studies by Hays et al. (1998) further confirmed that electron-withdrawing substituents on the 2-aryl ring, particularly halogen and nitro groups, substantially enhance acylation reactivity and thus inhibitory potency [2]. The 4-chloro-3-nitrophenyl substitution pattern in the target compound incorporates both of these potency-enhancing features within a single scaffold, positioning it as a representative member of this validated inhibitory chemotype.
| Evidence Dimension | C1r serine protease inhibition (IC₅₀); potency-enhancing substituent effects |
|---|---|
| Target Compound Data | Contains both chloro (electron-withdrawing) and nitro (strong electron-withdrawing) substituents at positions predicted to enhance acylation reactivity based on class SAR [2] |
| Comparator Or Baseline | Class lead: 2-(2′-iodophenyl)-3,1-benzoxazin-4-one (CID 296008), IC₅₀ = 1.25 μM against C1r; Reference inhibitor FUT-175 as benchmark [1] |
| Quantified Difference | Class-level SAR indicates electron-withdrawing substituents substantially increase inhibitory potency; specific IC₅₀ for the 4-chloro-3-nitrophenyl derivative has not been directly reported in peer-reviewed literature, necessitating empirical determination for quantitative comparison. The target compound contains dual electron-withdrawing groups (Cl, NO₂) at positions analogous to those enhancing potency in characterized analogs [2]. |
| Conditions | C1r serine protease enzyme inhibition assay; chromogenic substrate hydrolysis measured after 60 min incubation (Gilmore et al., 1996; Hays et al., 1998) |
Why This Matters
For research programs targeting complement C1r-mediated inflammatory pathways, the 4-chloro-3-nitrophenyl substitution pattern incorporates the key SAR features (electron-withdrawing substituents) identified as potency drivers in the 2-aryl-4H-3,1-benzoxazin-4-one class, making it a rational selection for hit-to-lead expansion where dual halogen-nitro substitution is hypothesized to confer enhanced acylation reactivity compared to mono-substituted analogs.
- [1] Gilmore, J. L., Hays, S. J., Caprathe, B. W., Lee, C., Emmerling, M. R., Michael, W., & Jaen, J. C. (1996). Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 6(6), 679–682. View Source
- [2] Hays, S. J., Caprathe, B. W., Gilmore, J. L., Amin, N., Emmerling, M. R., Michael, W., Nadimpalli, R., Nath, R., Raser, K. J., Stafford, D., Watson, D., Wang, K., & Jaen, J. C. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry, 41(7), 1060–1067. View Source
